molecular formula C22H18Cl3N3O B2918134 1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene CAS No. 307325-44-6

1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene

Cat. No. B2918134
CAS RN: 307325-44-6
M. Wt: 446.76
InChI Key: LBFZDOMKHGKIOG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene is a useful research compound. Its molecular formula is C22H18Cl3N3O and its molecular weight is 446.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research efforts have focused on developing new methodologies for the synthesis of azulene derivatives, given their unique chemical properties and potential applications. For instance, the work by Sigrist and Hansen (2010) detailed a novel method for synthesizing nonsymmetrically substituted bis(azulen-1-yl) ketones, highlighting the versatility of azulene compounds in organic synthesis (Sigrist & Hansen, 2010). Such methodologies could potentially be adapted or serve as a foundation for synthesizing the compound , emphasizing the compound's relevance in advancing synthetic chemistry techniques.

Antioxidant and Antiviral Activities

Derivatives of azulene have been explored for their biological activities, including antioxidant and antiviral properties. Demchenko et al. (2021) investigated 1-phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2a,4a,8a-triazacyclopenta[cd]azulene-3-carboxylic (or carbothionic) acid derivatives for their in vitro antioxidant activity, revealing significant potential for such compounds in oxidative stress management (Demchenko et al., 2021). Additionally, Demchenko et al. (2019) synthesized and evaluated the antiviral activity of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives, highlighting the potential of azulene derivatives in developing new antiviral agents (Demchenko et al., 2019).

Anticancer Properties

The search for novel anticancer agents has also included azulene derivatives. Demchenko et al. (2018) synthesized and studied 1-(2-isopropyl-5-methylphenoxymethyl)-3R-4-aryl-5,6,7,8-tetrahydro-2,2а,8а-triazacyclopenta[cd]azulene derivatives for their anticancer properties, demonstrating the compounds' efficacy against a wide range of cancer cell lines (Demchenko et al., 2018). This suggests that the compound , with its complex azulene-based structure, could potentially be explored for anticancer applications.

properties

IUPAC Name

6-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl3N3O/c23-15-6-4-14(5-7-15)18-12-28-22-17(18)3-1-2-10-27(22)21(26-28)13-29-20-9-8-16(24)11-19(20)25/h4-9,11-12H,1-3,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFZDOMKHGKIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=C(C=C4)Cl)COC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene

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